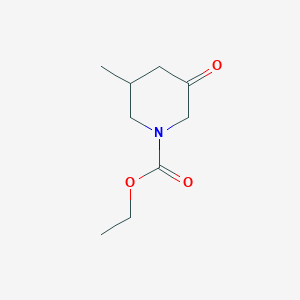
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 3-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxopiperidine-1-carboxylate
- Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride
- Ethyl 2-oxo-3-piperidinecarboxylate
Uniqueness
Ethyl 3-methyl-5-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
78061-55-9 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl 3-methyl-5-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)10-5-7(2)4-8(11)6-10/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZEEYNHQAQJVMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CC(CC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)
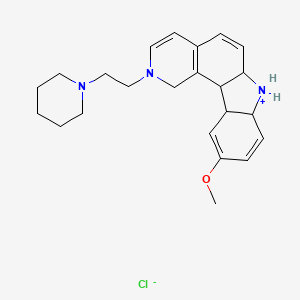
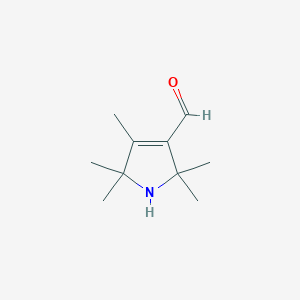
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
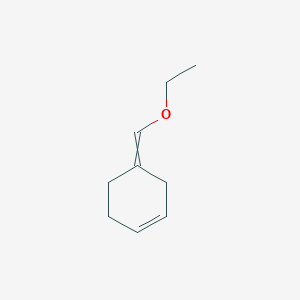
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
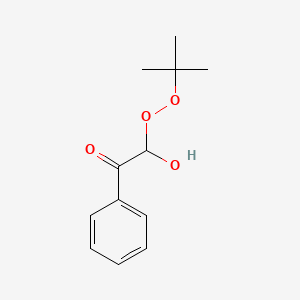




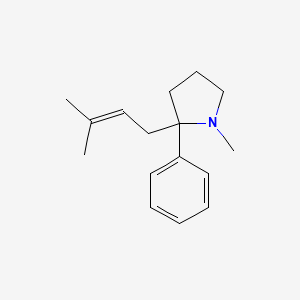
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
